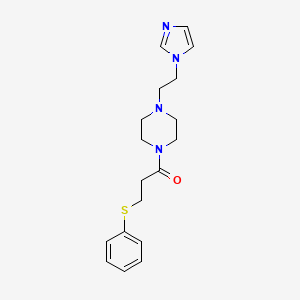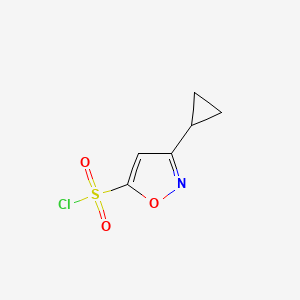![molecular formula C17H11BrN2O3S B2619109 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-bromobenzamide CAS No. 477547-51-6](/img/structure/B2619109.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-bromobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-bromobenzamide” is a chemical compound with a molecular weight of 234.27 . It is related to a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines that have been synthesized and evaluated for their antitumor activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized . The synthesis involved various spectroscopic techniques and was characterized by elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using single crystal X-ray crystallography . For instance, the crystal structure of “N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline” has been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, the synthesis of “1-benzo[1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)ethanone” involved several steps, including bromination, alkylation, and cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, “4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine” is a solid compound with a molecular weight of 234.27 .作用机制
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-bromobenzamide is not fully understood, but it is known to interact with specific proteins in the body. It is thought to bind to the ATP-binding site of certain kinases, which can lead to the modulation of their activity. This can result in changes in cellular signaling pathways, ultimately leading to changes in cellular behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific proteins that it interacts with. It has been shown to have anti-cancer activity, as it can inhibit the activity of certain kinases that are involved in cancer cell growth and proliferation. It has also been shown to have anti-inflammatory activity, as it can inhibit the activity of certain enzymes that are involved in the inflammatory response.
实验室实验的优点和局限性
One of the main advantages of using N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-bromobenzamide in lab experiments is its potency and selectivity. It can bind to specific proteins with high affinity, making it a valuable tool for studying protein-protein interactions. However, one limitation of using this compound is its potential toxicity, as it can have adverse effects on cellular function if used at high concentrations.
未来方向
There are many future directions for the use of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-bromobenzamide in scientific research. One potential direction is the development of new drugs based on the structure of this compound. Another potential direction is the use of this compound in the study of specific disease states, such as cancer or inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
合成方法
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-bromobenzamide involves a series of chemical reactions that are carried out under specific conditions. The most common method for synthesizing this compound involves the reaction of 4-bromobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine to yield the final product.
科学研究应用
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-bromobenzamide is used in a variety of scientific research applications. It is commonly used as a tool for studying protein-protein interactions, as it can bind to specific proteins and modulate their activity. It is also used in drug discovery research, as it can serve as a lead compound for the development of new drugs.
安全和危害
属性
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3S/c18-12-4-1-10(2-5-12)16(21)20-17-19-13(8-24-17)11-3-6-14-15(7-11)23-9-22-14/h1-8H,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTHVFMGWIPEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



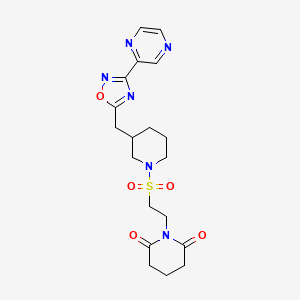
![3-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-difluoroaniline](/img/structure/B2619035.png)
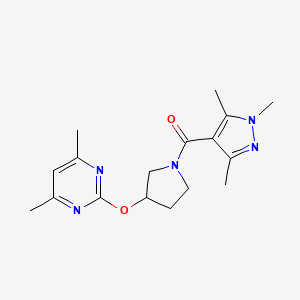
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2619037.png)

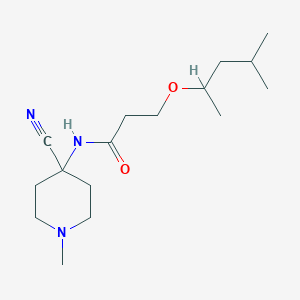
![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2619040.png)



